molecular formula C15H29N3O3 B7930888 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930888
M. Wt: 299.41 g/mol
InChI Key: KBFUYBSJGVTIKU-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a carbamate-protected pyrrolidine derivative featuring an (S)-configured 2-amino-3-methyl-butyryl moiety. This compound is structurally characterized by a pyrrolidine ring substituted with a tert-butyl carbamate group and a branched amino acid side chain. Such derivatives are commonly utilized as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents due to their ability to modulate stereochemistry and bioavailability .

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-7-6-11(9-18)8-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFUYBSJGVTIKU-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Protection of Amine Groups

  • Boc Protection of Pyrrolidine :
    Pyrrolidine-3-ylmethylamine is treated with Boc₂O in the presence of a base such as triethylamine (TEA) in dichloromethane at 0–5°C. The reaction is stirred for 12–16 hours, followed by aqueous workup to isolate the Boc-protated intermediate.

    Pyrrolidine-3-ylmethylamine+Boc2OTEA, CH2Cl2Boc-protected pyrrolidine\text{Pyrrolidine-3-ylmethylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, CH}_2\text{Cl}_2} \text{Boc-protected pyrrolidine}
  • Methyl Carbamate Formation :
    The secondary amine on the pyrrolidine ring is methylated using methyl chloroformate in the presence of a base like sodium hydride (NaH) in THF.

Step 2: Coupling with 2-Amino-3-methyl-butyryl Moiety

  • Activation of Carboxylic Acid :
    (S)-2-Amino-3-methylbutyric acid is dissolved in dichloromethane, and EDC (1.2 equiv) and HOBt (1.1 equiv) are added to form the active ester.

  • Amide Bond Formation :
    The activated ester is reacted with the Boc-protected pyrrolidine derivative at room temperature for 4–6 hours. The reaction mixture is washed with saturated NaHCO₃ and brine, followed by purification via column chromatography (silica gel, ethyl acetate/hexanes).

Step 3: Deprotection and Final Modification

  • Boc Deprotection :
    The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1–2 hours. The product is neutralized with aqueous NaHCO₃ and extracted into ethyl acetate.

  • Final Purification :
    The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Coupling Reactions : Optimal yields (70–85%) are achieved at 20–25°C in polar aprotic solvents like dichloromethane or dimethylformamide (DMF).

  • Deprotection : TFA-mediated deprotection proceeds efficiently at 0°C to minimize side reactions.

Catalysts and Reagent Selection

  • Coupling Agents : EDC/HOBt outperforms dicyclohexylcarbodiimide (DCC) in terms of yield and reproducibility.

  • Bases : TEA is preferred over NaH for Boc protection due to milder conditions.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexanes (3:7) resolves intermediates.

  • HPLC : Final purification uses a C18 column with a gradient of 10–90% acetonitrile in water containing 0.1% TFA.

Spectroscopic Analysis

  • NMR : 1^1H NMR (400 MHz, CDCl₃) confirms the presence of Boc (δ 1.44 ppm, singlet) and methyl carbamate (δ 3.02 ppm, singlet).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 313.2365 ([M+H]⁺).

Comparative Analysis of Synthetic Routes

MethodCoupling AgentYield (%)Purity (%)Reference
EDC/HOBtEDC, HOBt7895
DCC/HOBtDCC, HOBt6588
HATU/DIEAHATU, DIEA8297

Research Findings and Applications

While specific biological data for this compound are limited, structurally analogous carbamates exhibit protease inhibition and kinase modulation activities. The tert-butyl carbamate group enhances metabolic stability, making the compound a candidate for peptidomimetic drug development .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis dominates the reactivity profile due to the carbamate group’s susceptibility to nucleophilic attack.

Acidic Hydrolysis

  • Conditions : 20% trifluoroacetic acid (TFA) in dichloromethane at 25°C .

  • Products : Cleavage of the tert-butyl ester yields carbamic acid and tert-butanol. The pyrrolidine-bound amino group remains protonated under acidic conditions.

  • Kinetics : Complete deprotection occurs within 1–2 hours, confirmed by HPLC monitoring .

Basic Hydrolysis

  • Conditions : 1M NaOH in aqueous methanol (30% v/v) at 60°C.

  • Products : Carbamic acid decomposes to CO₂ and the corresponding amine (pyrrolidin-3-ylmethyl-amine derivative).

  • Side Reactions : Racemization at the (S)-2-amino center occurs above pH 10, reducing enantiomeric purity.

Stability Profile

Medium pH Half-Life Degradation Products
Acidic2–448 hoursCarbamic acid, tert-butanol
Neutral7>1 weekStable
Basic10–122 hoursAmine, CO₂, racemized byproducts
Data compiled from

Oxidation

  • Agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Products : Oxidation of the pyrrolidine ring’s tertiary amine forms an N-oxide derivative.

  • Selectivity : The reaction favors the pyrrolidine nitrogen over the primary amine due to steric hindrance.

Reduction

  • Conditions : Catalytic hydrogenation (H₂, Pd/C) in ethanol at 25°C.

  • Products : Reduction of the carbamate carbonyl to a methylene group, yielding a pyrrolidine-amine derivative.

  • Yield : ~85% under optimized pressure (50 psi H₂).

Acylation

  • Reagents : Acetyl chloride or acetic anhydride in pyridine.

  • Products : N-acylation at the primary amine site forms a stable acetamide derivative.

  • Steric Effects : The tert-butyl group hinders acylation at the pyrrolidine nitrogen.

Alkylation

  • Conditions : Methyl iodide (CH₃I) in DMF with K₂CO₃.

  • Products : Alkylation occurs at the primary amine, forming a quaternary ammonium salt.

  • Limitations : Competing elimination occurs above 40°C, reducing yield.

Nucleophilic Substitution

  • Reagents : Thiols (e.g., benzyl mercaptan) in DMSO at 80°C.

  • Mechanism : The carbamate’s carbonyl oxygen acts as a leaving group, enabling substitution at the pyrrolidine carbon.

  • Outcome : Thioether derivatives form with 60–70% yield.

Stability Under Synthetic Conditions

Reaction Type Critical Parameters Optimal Conditions
Coupling ReactionsAnhydrous solvent, DCC as activatorDichloromethane, 0°C, 12 hours
TransesterificationLewis acid catalysts (e.g., Ti(OiPr)₄)Toluene, reflux, 6 hours
PhotodegradationUV light (254 nm)Rapid decomposition in <30 minutes

Case Study: Enzyme Inhibition via Structural Analogs

A patent describes analogs of this compound inhibiting Smac-IAP binding, a key pathway in apoptosis regulation. Modifications to the carbamate group (e.g., replacing tert-butyl with benzyl) altered inhibitory potency (IC₅₀ values: 0.5–10 μM). Stereochemical integrity at the (S)-2-amino position was critical for activity, with epimerization reducing binding affinity by >90% .

Reaction Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.

  • Catalysts : 10-Camphorsulfonic acid accelerates methanolysis by protonating the carbamate carbonyl .

  • Purification : Reverse-phase HPLC (C18 column, CH₃CN/H₂O gradient) achieves >95% purity post-reaction .

This compound’s reactivity is highly tunable via pH, solvent, and catalyst selection, making it a versatile intermediate in medicinal chemistry. Future studies should explore its applications in targeted drug delivery and enzyme inhibition.

Scientific Research Applications

Pharmacological Applications

The compound's structural features indicate several pharmacological applications, particularly in the modulation of neurotransmitter systems.

Neuropharmacology

Research indicates that compounds with similar structures can interact with dopamine and serotonin receptors, which are crucial in treating conditions such as:

  • Schizophrenia
  • Depression
  • Parkinson’s Disease

Preliminary studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models, suggesting a potential role in mood regulation and anxiety disorders.

Anticancer Activity

Recent investigations into related pyrrolidine derivatives have highlighted their potential anticancer properties. The modulation of specific signaling pathways may inhibit tumor growth, making this compound a candidate for further exploration in oncology.

Case Studies

Several studies have explored the biological activity of compounds related to [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester:

Study 1: Dopamine Receptor Interaction

A study examined the binding affinity of various substituted pyrrolidine derivatives to dopamine receptors, particularly D(3) receptors. The findings indicated that modifications at the nitrogen atom significantly enhanced binding affinity, suggesting that this compound could be developed into an antipsychotic medication.

Study 2: Serotonin Modulation

Another investigation focused on the impact of similar compounds on serotonin pathways. Results indicated that these derivatives could potentially serve as effective treatments for depression by enhancing serotonin transmission.

Data Table: Pharmacological Activities

Activity TypePotential ApplicationReference
Dopamine Receptor ModulationTreatment for schizophrenia
Antidepressant PropertiesMood regulation and anxiety treatment
Anticancer ActivityInhibition of tumor growth

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves:

  • Molecular Targets: The compound may target specific enzymes or receptors, binding to their active sites and modulating their activity.

  • Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Pyrrolidine-Based Carbamates

  • Compound from (Example 18): {1-[6-(7-cyclopentyl-6-dimethylcarbamoyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-pyrrolidin-3-yl}-carbamic acid tert-butyl ester shares the pyrrolidine-carbamate backbone but incorporates a pyridinyl-pyrrolopyrimidine substituent.
  • Compound from : [1-(2-Hydroxy-1-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester replaces the pyrrolidine ring with a phenyl-ethylcarbamoyl group, increasing aromaticity and likely altering solubility profiles .

Piperidine/Piperazine Derivatives

  • Compound from : 4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester substitutes pyrrolidine with a piperidine ring and introduces a fluorine atom, enhancing metabolic stability and lipophilicity .
  • Compound from (63) : Tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate integrates a benzoxazolo-oxazine moiety, which may improve target binding affinity in kinase inhibitors .

Physicochemical Properties

Property Target Compound Compound Compound
Solubility Moderate (aliphatic chain) Low (bulky pyrrolopyrimidine) High (fluorine-enhanced)
Stability High (tert-butyl protection) Moderate (heteroaromatic) High (fluorine, piperidine)
Lipophilicity (LogP) ~2.5 (estimated) ~3.8 ~3.2

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is an organic molecule with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 1354027-41-0

Synthesis

The synthesis of the compound typically involves the coupling of a pyrrolidine derivative with a tert-butyl carbamate. The process includes:

  • Protection of functional groups.
  • Coupling reactions under controlled conditions.
  • Purification using chromatography techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways involved in cancer proliferation. It has been shown to exhibit moderate inhibition of cell growth in several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231, while sparing non-malignant cells like MCF-10A .

Efficacy in Cancer Treatment

Recent studies have demonstrated that the compound exhibits significant anticancer properties:

  • Cell Lines Tested :
    • MCF-7 (estrogen receptor-positive)
    • SK-BR-3 (HER2-positive)
    • MDA-MB-231 (triple-negative)

The compound was found to inhibit cell growth effectively in these lines after 72 hours of treatment, although it was less potent compared to established therapies such as tamoxifen and olaparib .

Case Studies

  • Breast Cancer Study : In a comparative study, the tert-butyl ester showed a half-life of approximately 0.74 hours in brain tissue, indicating moderate exposure and potential for central nervous system activity . The compound's efficacy was assessed against various concentrations, revealing dose-dependent inhibition in malignant cells while maintaining safety profiles in non-malignant cells.
  • Mechanistic Insights : Research indicated that the compound's activity could be linked to its structural features that facilitate interactions with cellular signaling pathways related to apoptosis and cell cycle regulation .

Data Tables

Cell LineIC50 (µM)Treatment DurationNotes
MCF-712.572 hoursModerate inhibition
SK-BR-315.072 hoursComparable to tamoxifen
MDA-MB-23110.072 hoursStrongest resistance noted
MCF-10A>5072 hoursNo significant inhibition

Q & A

Q. What are the optimal synthetic routes for preparing [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves activating a carboxylic acid precursor (e.g., 3-methylpyrrolidine-1-carboxylic acid) with thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine to yield the tert-butyl ester . For chiral intermediates, asymmetric Mannich reactions or enantioselective catalysis may be employed to ensure stereochemical fidelity, as demonstrated in similar tert-butyl carbamate syntheses .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) to verify stereochemistry and functional groups. For chiral centers, polarimetry or chiral HPLC with standards is critical. Stability under reaction conditions should be assessed via TLC or HPLC-MS to detect degradation byproducts .

Q. What analytical techniques are suitable for quantifying this compound in enzymatic or biological assays?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated analogs) is recommended for high sensitivity and specificity. For instance, MS/MS protocols used for tert-butyl ester derivatives in dried blood spot assays (e.g., Pompe disease screening) can be adapted .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s stability in aqueous vs. organic media?

  • Methodological Answer : The tert-butyl carbamate (Boc) group is hydrolytically labile under acidic conditions (e.g., TFA or HCl in dioxane) but stable in neutral/basic aqueous environments. To assess stability, incubate the compound in buffers of varying pH (2–9) and monitor degradation via HPLC. Comparative studies with Boc-protected analogs (e.g., pyrrolidine or piperidine derivatives) suggest similar degradation kinetics .

Q. What strategies can mitigate racemization during synthetic modifications of the (S)-2-amino-3-methyl-butyryl moiety?

  • Methodological Answer : Racemization risks are minimized by using mild coupling reagents (e.g., HATU or DIC/Oxyma) in non-polar solvents (e.g., DCM or THF) at low temperatures (0–5°C). Stereochemical retention can be confirmed via NOESY NMR or X-ray crystallography. For example, asymmetric Mannich reactions in tert-butyl ester syntheses achieved >95% enantiomeric excess (ee) under optimized conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (optimized via DFT or molecular mechanics) against target protein crystal structures (e.g., proteases or kinases). For validation, compare binding scores with experimental IC₅₀ values from enzyme inhibition assays. Studies on tert-butyl ester analogs in Mpro (SARS-CoV-2) docking highlight the importance of hydrogen bonding and hydrophobic interactions .

Q. What are the challenges in correlating in vitro activity with in vivo pharmacokinetics for this compound?

  • Methodological Answer : Key challenges include poor membrane permeability due to the Boc group’s bulkiness and metabolic instability. Address this by synthesizing prodrugs (e.g., esterase-cleavable analogs) or using PEGylated formulations. In vitro-in vivo extrapolation (IVIVE) models, incorporating logP, plasma protein binding, and microsomal stability data, can predict bioavailability. Stability in liver microsomes (human/rat) should be tested to identify metabolic hotspots .

Data Contradictions and Resolution

Q. Conflicting reports on Boc deprotection efficiency: How to reconcile discrepancies?

  • Methodological Answer : Variations in deprotection rates (e.g., TFA vs. HCl) may arise from differences in steric hindrance or solvent systems. Systematically test deprotection conditions (acid concentration, temperature, and duration) using LC-MS to quantify yields. For instance, Boc removal from pyrrolidine analogs showed 90% efficiency in 4M HCl/dioxane (2h, 25°C) but required extended time for bulky substituents .

Q. Discrepancies in enzymatic assay results: Are they due to compound instability or assay interference?

  • Methodological Answer : Pre-incubate the compound in assay buffer (without enzymes) to assess non-enzymatic degradation. Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. For example, tert-butyl ester substrates in Pompe disease screening showed no interference when internal standards and MS/MS detection were employed .

Tables for Key Data

Property Value/Technique Reference
Stereochemical purity >95% ee (chiral HPLC)
Stability (pH 7.4, 37°C) >90% intact after 24h (HPLC)
LogP (predicted) 2.1–2.5 (ChemAxon)
MS/MS quantification LOD: 0.1 nM (LC-MS/MS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.